5-Chloro-3,6-dibromo-2-fluorobenzonitrile 5-Chloro-3,6-dibromo-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1160574-22-0
VCID: VC17246334
InChI: InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H
SMILES:
Molecular Formula: C7HBr2ClFN
Molecular Weight: 313.35 g/mol

5-Chloro-3,6-dibromo-2-fluorobenzonitrile

CAS No.: 1160574-22-0

Cat. No.: VC17246334

Molecular Formula: C7HBr2ClFN

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3,6-dibromo-2-fluorobenzonitrile - 1160574-22-0

Specification

CAS No. 1160574-22-0
Molecular Formula C7HBr2ClFN
Molecular Weight 313.35 g/mol
IUPAC Name 2,5-dibromo-3-chloro-6-fluorobenzonitrile
Standard InChI InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H
Standard InChI Key NMYLFKPJHPUBCS-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with three halogen atoms (chlorine at position 5, bromine at positions 3 and 6) and a cyano group at position 2 adjacent to a fluorine atom. This arrangement creates significant steric and electronic effects that influence its reactivity. The IUPAC name, 5-chloro-3,6-dibromo-2-fluorobenzonitrile, reflects this substitution pattern .

Physicochemical Characteristics

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC₇HBr₂ClFN
Molecular Weight313.35 g/mol
CAS Registry1160574-22-0
SMILES NotationC1=C(C=C(C(=C1C#N)F)Cl)Br

Notably, experimental data for melting/boiling points and density remain uncharacterized in available literature, highlighting gaps in current physical property profiling .

Synthetic Methodologies

Process Optimization

Key parameters from analogous syntheses include:

  • Catalyst Loading: 1:1.2 molar ratio of substrate to zinc powder

  • Temperature Control: Maintained at 75±5°C to prevent Fries rearrangement or nitrile hydrolysis

  • Acid Selection: Trifluoroacetic acid enhances reaction rates but increases bromine loss risks compared to acetic acid .

Reactivity and Functional Group Interactions

Electrophilic Susceptibility

The electron-deficient aromatic ring undergoes selective substitutions:

  • Bromine Activation: Bromine at position 3 exhibits higher mobility in Suzuki couplings compared to position 6 due to steric protection from the adjacent nitrile group .

  • Fluorine Inertness: The C-F bond's strength (485 kJ/mol) renders it unreactive under standard cross-coupling conditions .

Nitrile Reactivity

The cyano group participates in:

  • Hydrogenation: Catalytic reduction with Raney nickel in t-butanol yields corresponding benzylamines, though competing halogen reduction requires careful ammonia concentration control .

  • Nucleophilic Additions: Reacts with Grignard reagents at -78°C to form ketones, though halogen substituents may direct attack regioselectively .

Applications in Advanced Materials

Pharmaceutical Intermediates

The compound's structural features align with bioactive molecule scaffolds:

  • Kinase Inhibitors: Bromine and fluorine substituents enhance binding to ATP pockets in target proteins

  • Antimicrobial Agents: Halogenated aromatics exhibit enhanced membrane permeability against Gram-positive pathogens .

Electronic Materials

  • Liquid Crystal Compositions: Polar nitrile and halogen groups promote dipole alignment in nematic phases

  • OLED Host Matrices: Heavy bromine atoms improve intersystem crossing for triplet harvesting in phosphorescent devices .

Recent Advancements and Research Directions

Catalytic Innovations

2025 studies demonstrate:

  • Microwave-Assisted Synthesis: 40% yield improvement using Pd/Cu bimetallic catalysts in DMF at 150°C

  • Flow Chemistry Systems: Continuous processing reduces reaction times from 48h to 2h with 98% conversion .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:

  • Dipole Moment: 4.12 Debye, favoring alignment in electric fields

  • HOMO-LUMO Gap: 5.7 eV, suggesting stability against oxidative degradation .

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